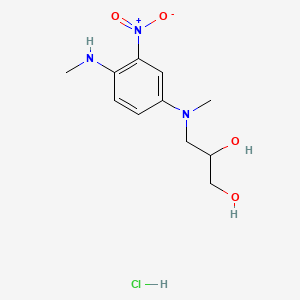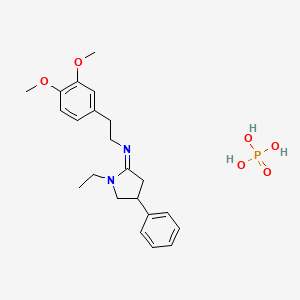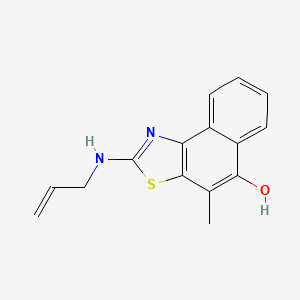
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
准备方法
The synthesis of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol typically involves the reaction of naphthoquinone with allylamine and a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反应分析
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of halogenated derivatives .
科学研究应用
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells .
In medicine, this compound is being investigated for its potential use in the treatment of diseases such as Alzheimer’s and diabetes. Its antioxidant properties make it a valuable candidate for developing new therapeutic agents. Additionally, in the industrial sector, it is used as a photosensitizer in the production of dyes and pigments .
作用机制
The mechanism of action of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the bacterial cell membrane, leading to cell lysis and death. In anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This action is mediated through the activation of specific signaling pathways that enhance the expression of antioxidant enzymes .
相似化合物的比较
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol can be compared to other thiazole derivatives, such as 2-amino-4-phenylthiazole and 2,4-disubstituted thiazoles. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern and the presence of the naphthoquinone moiety .
Similar compounds include:
- 2-amino-4-phenylthiazole
- 2,4-disubstituted thiazoles
- Benzo[d]thiazole-2-thiol derivatives
These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. the unique structural features of this compound contribute to its distinct pharmacological profile .
属性
CAS 编号 |
81466-82-2 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-methyl-2-(prop-2-enylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H14N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h3-7,18H,1,8H2,2H3,(H,16,17) |
InChI 键 |
FGAOTPNMMQVQMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)


![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
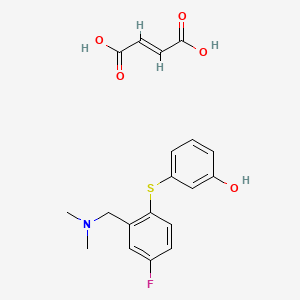
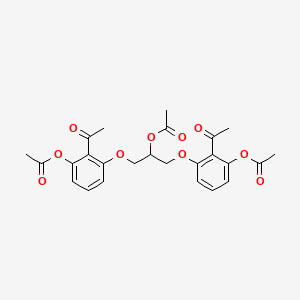

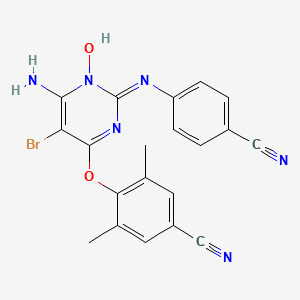
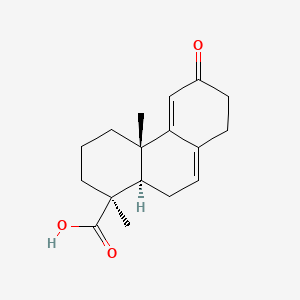
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
